molecular formula C7H6BrIO B1280697 4-Bromo-3-iodoanisole CAS No. 4897-68-1

4-Bromo-3-iodoanisole

Cat. No. B1280697
CAS RN: 4897-68-1
M. Wt: 312.93 g/mol
InChI Key: IGPSHEKLLKFEOJ-UHFFFAOYSA-N
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Description

“4-Bromo-3-iodoanisole” is a chemical compound with the molecular formula C7H6BrIO . It has a molecular weight of 312.93 . The compound is also known as “2-Bromo-1-iodo-4-methoxybenzene” or "3-Bromo-4-iodophenyl methyl ether" .


Molecular Structure Analysis

The InChI code for “4-Bromo-3-iodoanisole” is 1S/C7H6BrIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Bromo-3-iodoanisole” is a liquid at 20°C . It has a specific gravity of 2.15 at 20/20°C and a refractive index of 1.65 . The compound has a flash point of 126°C .

Scientific Research Applications

  • Organic Photovoltaic Devices : Liu et al. (2012) discussed the use of 4-bromoanisole as a processing additive in organic photovoltaic devices. It is significant in controlling the phase separation and purity in polymer-polymer blends, particularly those based on P3HT as a donor and various acceptor materials. This additive is crucial for improving the aggregation of P3HT, thus enhancing the morphology of both initially mixed and demixed blends (Liu et al., 2012).

  • Synthesis of Thermal Paper Dyes : Xie et al. (2020) highlighted the role of 4-Bromo-3-methylanisole in the synthesis of black fluorane dye, an essential component in thermal paper manufacturing. They developed a continuous homogeneous bromination technology in a microreaction system, which demonstrated a superior method for preparing 4-bromo-3-methylanisole with minimal bis-brominated byproducts, enhancing the efficiency of thermal paper dye production (Xie et al., 2020).

  • Catalytic Borylation : Diemer et al. (2010) explored the catalytic borylation of 4-iodoanisoles and 4-bromoanisoles, which are precursors in synthesizing sterically hindered 4-methoxyboronic acids. These compounds are relevant in various chemical syntheses and applications (Diemer et al., 2010).

  • Fine Chemical Industry : Jin et al. (2020) described the use of 4-Bromo-3-methylanisole in the large-scale oxidative bromination process, which is crucial in the synthesis of 4-methoxy-2-methyldiphenylamine. This compound has applications in dye and paper chemistry, indicating its industrial significance (Jin et al., 2020).

  • Electrochemical Oxidation Studies : Kádár et al. (2001) investigated the electrochemical oxidation of 4-bromoanisole and its derivatives, providing insights into the electrochemical behavior of these compounds in acetonitrile solution. This research contributes to a deeper understanding of the electrochemical properties of bromoanisoles (Kádár et al., 2001).

  • Halogen Bonding and Crystal Structures : Dey et al. (2004) studied the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups. They compared the crystal structures of various phenoxyanilines, including 4-iodoanisoles and 4-bromoanisoles, highlighting the distinct behaviors of these compounds in crystal formation and the influence of halogen bonding (Dey et al., 2004).

Safety And Hazards

“4-Bromo-3-iodoanisole” is classified under GHS07 for safety . It’s associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-2-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPSHEKLLKFEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475069
Record name 4-Bromo-3-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodoanisole

CAS RN

4897-68-1
Record name 4-Bromo-3-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
KE Dudley - 2017 - digitalcommons.wku.edu
… Quench of the reaction after one minute of stirring resulted in a 100% GC yield 4bromo-3-iodoanisole. Isolation of the product produced an oil. 1H NMR (CDCl3) δ 3.75 (s, 3H), 6.68-…
Number of citations: 2 digitalcommons.wku.edu
H Tanida, R Muneyuki, T Tsuji - Bulletin of the Chemical Society of …, 1964 - journal.csj.jp
Bicyclo [2, 2, 1] heptane and the compounds with this skeleton have received wide attention in the past few years. They have been employed so often as a suitable model for developing …
Number of citations: 25 www.journal.csj.jp
M Cocivera, S Winstein - Journal of the American Chemical …, 1963 - ACS Publications
… The cycloaddition was successfully carried out with cyclopentadiene, magnesium and 4-bromo-3-iodoanisole,4 bp 124-126 (2 mm.), «2ßd 1.6493, (prepared from 6-bromo-m-anisidine …
Number of citations: 91 pubs.acs.org
T Higashino, M Dogishi, T Kadoya, R Sato… - Journal of Materials …, 2016 - pubs.rsc.org
… Bromination of 3-iodoanisole (1) with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) gave 4-bromo-3-iodoanisole (2). Modified Sonogashira coupling of 2 with a …
Number of citations: 42 pubs.rsc.org
CR Hickenboth, JD Rule, JS Moore - Tetrahedron, 2008 - Elsevier
… The synthesis of enediynes 1 and 2 began with 4-bromo-3-iodoanisole. The methyl ether was cleaved with boron trifluoride–dimethyl sulfide complex, and the hydroxyl group was then …
Number of citations: 40 www.sciencedirect.com
SM Wen, CH Lin, CC Chen, MJ Wu - Tetrahedron, 2018 - Elsevier
… mLof DMF/1,4-dioxane (1/9) was added 4-methoxylbenzyl mercaptan (1.07 mL, 7.69 mmol) and the reaction mixture was stirred at room temperature for 3 min 4-Bromo-3-iodoanisole (4)…
Number of citations: 6 www.sciencedirect.com
S Gumus - 2018 - digitalcommons.wku.edu
Bromoarenes are important aromatic building blocks that are commonly used to synthesize various functional compounds in pharmaceutical, agrochemical and related industries. 1, 2 …
Number of citations: 0 digitalcommons.wku.edu
S Bähr, H Ogasawara, S Yamaguchi… - …, 2017 - ACS Publications
The straightforward assembly of various thiophene-fused benzosiloles is accomplished by 2-fold metalation of benzo[b]thiophenes substituted at C3 with ortho-brominated aryl groups …
Number of citations: 4 pubs.acs.org
RJ Lunn - 2006 - search.proquest.com
This thesis investigates potential classes of compound for use as immunohistochemical markers. A range of ligands and their corresponding metal complexes have been screened for …
Number of citations: 3 search.proquest.com
H Dekkiche, J Malinčik, A Prescimone… - … A European Journal, 2021 - Wiley Online Library
… Starting from commercially available p-tolylboronic acid and home-made 4-bromo-3-iodoanisole, the intermediate 3 was obtained in 93 % yield following standard Suzuki-Miyaura …

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